molecular formula C11H15Cl2NS B1628433 3-((4-Chlorophenyl)thio)piperidine hydrochloride CAS No. 101768-48-3

3-((4-Chlorophenyl)thio)piperidine hydrochloride

Cat. No. B1628433
Key on ui cas rn: 101768-48-3
M. Wt: 264.2 g/mol
InChI Key: MEZAHTQYKALDOM-UHFFFAOYSA-N
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Patent
US04642348

Procedure details

A mixture of 54 g (0.375 mole) of p-chlorothiophenol, 51.4 g (0.126 mole) of 1-[(4-methylphenyl)sulfonyl]-3-piperidinol-4-methylphenylsulfonate ester and 35 g of sodium carbonate in 500 ml of dimethylformamide was heated at 100° C. for 18 hr. The mixture was cooled and quenched in excess 1M sodium hydroxide solution. The aqueous mixture was extracted with several portions of methylene chloride and the combined methylene chloride extracts were extracted with several portions of 1M sodium hydroxide solution and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil which was shown by NMR, mass spectrum and TLC to be impure N-tosyl-3-(p-chlorothiophenoxy)piperidine. (See Preparation 13 for the pure compound). A mixture of this compound and excess phenol in 75 ml of 48% hydrobromic acid was refluxed for 1 hr and quenched in an ice-water mix. The mixture was made basic with sodium hydroxide and was extracted with several portions of methylene chloride. The aqueous layer was discarded. The combined methylene chloride extracts were dried over magnesium sulfate and the methylene chloride was removed in vacuo to give an oil, the free base of the title compound. The free base was reacted with hydrogen chloride using the solvent pair diethyl ether-methanol for crystallization and recrystallization to obtain the white crystalline hydrochloride salt, m.p. 159°-161° C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
1-[(4-methylphenyl)sulfonyl]-3-piperidinol 4-methylphenylsulfonate ester
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
N-tosyl-3-(p-chlorothiophenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC(S)=CC=1.C(=O)([O-])[O-].[Na+].[Na+].S([N:25]1[CH2:30][CH2:29][CH2:28][CH:27]([S:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][CH:33]=2)[CH2:26]1)(C1C=CC(C)=CC=1)(=O)=O.C1(O)C=CC=CC=1>CN(C)C=O.Br>[ClH:1].[Cl:38][C:35]1[CH:34]=[CH:33][C:32]([S:31][CH:27]2[CH2:28][CH2:29][CH2:30][NH:25][CH2:26]2)=[CH:37][CH:36]=1 |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
1-[(4-methylphenyl)sulfonyl]-3-piperidinol 4-methylphenylsulfonate ester
Quantity
51.4 g
Type
reactant
Smiles
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N-tosyl-3-(p-chlorothiophenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(CCC1)SC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
75 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched in excess 1M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with several portions of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the combined methylene chloride extracts were extracted with several portions of 1M sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
Preparation 13 for the pure compound)
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched in an ice-water
ADDITION
Type
ADDITION
Details
mix
EXTRACTION
Type
EXTRACTION
Details
was extracted with several portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)SC1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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